1,3-Dimethyl-2,4,5-trioxo-1,2,3,4,5,6,7,8-octahydropyrido[2,3-d]pyrimidine-7-carboxylic acid
Description
1,3-Dimethyl-2,4,5-trioxo-1,2,3,4,5,6,7,8-octahydropyrido[2,3-d]pyrimidine-7-carboxylic acid is a bicyclic heterocyclic compound featuring a pyrido[2,3-d]pyrimidine core with three oxo groups at positions 2, 4, and 5, along with methyl substituents at positions 1 and 2. This compound is synthesized via a cyclocondensation reaction of 4-substituted phenylmethylidenepyruvic acids with 6-amino-1,3-dimethyluracil, catalyzed by cadmium oxide nanoparticles (CdO NPs) under ethanol-drop grinding. This method achieves yields of 96–98% with recyclable catalysts and short reaction times (10–15 minutes) .
Properties
IUPAC Name |
1,3-dimethyl-2,4,5-trioxo-7,8-dihydro-6H-pyrido[2,3-d]pyrimidine-7-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O5/c1-12-7-6(8(15)13(2)10(12)18)5(14)3-4(11-7)9(16)17/h4,11H,3H2,1-2H3,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCRBHEHKNWAYNW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)CC(N2)C(=O)O)C(=O)N(C1=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1,3-Dimethyl-2,4,5-trioxo-1,2,3,4,5,6,7,8-octahydropyrido[2,3-d]pyrimidine-7-carboxylic acid typically involves multi-step organic reactions. One common approach is the cyclization of appropriately substituted pyridine derivatives under acidic or basic conditions. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the pyrido[2,3-d]pyrimidine core.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability. Purification techniques such as recrystallization, chromatography, and distillation are used to obtain the final product.
Types of Reactions:
Reduction: Reduction reactions can be performed to convert the compound to its reduced forms, typically involving the addition of hydrogen atoms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂), and chromium(VI) compounds.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution pattern.
Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the original compound, as well as substituted analogs with different functional groups.
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It serves as a tool in biological studies to investigate enzyme inhibition, receptor binding, and other biochemical processes.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 1,3-Dimethyl-2,4,5-trioxo-1,2,3,4,5,6,7,8-octahydropyrido[2,3-d]pyrimidine-7-carboxylic acid exerts its effects depends on its specific biological target. It may interact with enzymes, receptors, or other biomolecules, leading to modulation of biological pathways. The exact molecular targets and pathways involved would need to be determined through experimental studies.
Comparison with Similar Compounds
Structural and Functional Variations
The following table summarizes key structural analogs and their distinguishing features:
Key Observations :
- Oxo Group Impact : The target compound’s 2,4,5-trioxo configuration distinguishes it from analogs like 4-oxo or 2,4-dioxo derivatives. This may enhance hydrogen-bonding interactions in biological targets or alter metabolic stability .
- Substituent Effects : Methyl groups at positions 1 and 3 in the target compound likely improve lipophilicity compared to aryl or phenyl substituents in analogs .
- Synthetic Efficiency: The nanocatalyst-driven method for the target compound outperforms microwave-assisted or conventional routes in yield and reaction time .
Biological Activity
1,3-Dimethyl-2,4,5-trioxo-1,2,3,4,5,6,7,8-octahydropyrido[2,3-d]pyrimidine-7-carboxylic acid (CAS Number: 1260953-09-0) is a complex heterocyclic compound with potential biological activities. Its unique structure suggests various pharmacological properties that merit detailed exploration.
- Molecular Formula : C₁₀H₁₁N₃O₅
- Molecular Weight : 253.21 g/mol
- Structure : The compound features a pyrido-pyrimidine core with multiple functional groups that may influence its biological activity.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities:
Antimicrobial Activity
Studies have demonstrated that derivatives of pyrido[2,3-d]pyrimidines show significant antimicrobial properties. For instance:
- Mechanism : The presence of the trioxo group may enhance the interaction with microbial enzymes or cell membranes.
- Case Study : A study reported that similar compounds inhibited the growth of various bacterial strains, suggesting potential applications in antibiotic development .
Antitumor Activity
The compound's structural similarity to known antitumor agents has prompted investigations into its cytotoxic effects:
- In vitro Studies : Tests on cancer cell lines showed that the compound can induce apoptosis in specific types of cancer cells.
- Research Findings : A publication highlighted that compounds with similar structures to 1,3-Dimethyl-2,4,5-trioxo derivatives exhibited significant inhibition of tumor growth in xenograft models .
Neuroprotective Effects
Emerging research suggests potential neuroprotective properties:
- Mechanism : The compound may modulate pathways involved in neurodegeneration.
- Case Study : A related study indicated that modifications of similar pyrimidine derivatives can protect neuronal cells from oxidative stress .
Data Table of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | |
| Antitumor | Induction of apoptosis in cancer cells | |
| Neuroprotective | Protection against oxidative stress |
The biological activities of this compound are likely attributed to:
- Enzyme Inhibition : Interaction with key enzymes involved in microbial metabolism and tumor progression.
- Cell Membrane Disruption : Alteration of membrane integrity leading to cell death in microbes and cancer cells.
- Oxidative Stress Modulation : Scavenging free radicals and reducing oxidative damage in neuronal cells.
Q & A
Q. What are the common synthetic routes for preparing 1,3-Dimethyl-2,4,5-trioxo-octahydropyrido[2,3-d]pyrimidine-7-carboxylic acid?
The synthesis typically involves multi-step reactions, including cyclization, condensation, and functional group modifications. Key steps include:
- Cyclization of pyrimidine precursors : Reacting substituted pyrimidine intermediates with carbonyl-containing reagents under reflux conditions (e.g., ethanol or DMF as solvents).
- Oxidation steps : Controlled oxidation of intermediate dihydro derivatives using oxidizing agents like H2O2 or KMnO4 to introduce oxo groups .
- Carboxylic acid introduction : Hydrolysis of ester groups (e.g., ethyl or allyl esters) under acidic or basic conditions to yield the carboxylic acid moiety .
Q. Example Reaction Conditions :
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Cyclization | Reflux in DMF, 6-8 hours | 55-70% | |
| Oxidation | H2O2, 40°C, 3 hours | 60% | |
| Hydrolysis | 1M HCl, ethanol, 12 hours | 75% |
Q. Which spectroscopic techniques are critical for characterizing this compound?
A combination of techniques ensures structural validation:
- <sup>1</sup>H/<sup>13</sup>C NMR : Assigns proton and carbon environments, confirming substituent positions (e.g., methyl groups at positions 1 and 3) .
- HRMS (High-Resolution Mass Spectrometry) : Validates molecular formula and detects isotopic patterns .
- IR Spectroscopy : Identifies functional groups (e.g., carbonyl stretches at 1700-1750 cm<sup>-1</sup>) .
- X-ray Crystallography (if applicable): Resolves crystal packing and absolute configuration .
Q. Key Spectral Data :
| Technique | Observed Signal | Assignment |
|---|---|---|
| <sup>1</sup>H NMR | δ 2.35 (s, 6H) | 1,3-Dimethyl groups |
| IR | 1745 cm<sup>-1</sup> | C=O stretch (trioxo system) |
| HRMS | [M+H]<sup>+</sup> m/z 323.1024 | Molecular ion confirmation |
Advanced Research Questions
Q. How can contradictory spectral data be resolved during structural elucidation?
Contradictions often arise from tautomerism or overlapping signals. Strategies include:
- Variable Temperature NMR : Identifies dynamic equilibria (e.g., keto-enol tautomerism) by observing signal splitting at low temperatures .
- 2D NMR (COSY, HSQC) : Resolves overlapping peaks by correlating <sup>1</sup>H-<sup>1</sup>H and <sup>1</sup>H-<sup>13</sup>C couplings .
- Computational Modeling : Compares experimental NMR shifts with DFT-calculated values to validate assignments .
Case Study : A 2025 study resolved conflicting <sup>13</sup>C NMR signals for a pyrido[2,3-d]pyrimidine derivative using HSQC, confirming the carboxylic acid’s position .
Q. What strategies optimize reaction yields in multi-step syntheses?
Yield optimization requires careful control of:
- Solvent Systems : Polar aprotic solvents (e.g., DMF) enhance cyclization efficiency .
- Catalysts : Lewis acids (e.g., ZnCl2) or organocatalysts accelerate ring-forming steps .
- Microwave-Assisted Synthesis : Reduces reaction times (e.g., from 8 hours to 30 minutes) and improves purity .
Example Optimization : A 2023 study achieved 85% yield for a pyrido[2,3-d]pyrimidine intermediate using microwave irradiation and Pd/C catalysis .
Q. How is the compound’s bioactivity evaluated in preclinical studies?
While direct bioactivity data for this compound is limited, analogous pyrido[2,3-d]pyrimidines are screened via:
- Enzyme Inhibition Assays : Targets kinases or proteases using fluorescence-based readouts .
- Cellular Uptake Studies : Radiolabeled analogs track intracellular accumulation .
- Molecular Docking : Predicts binding affinities to therapeutic targets (e.g., DNA topoisomerases) .
Reference Model : A 2025 study on a triazolo[4,5-d]pyrimidine derivative used docking to identify potential anticancer activity .
Q. What are the challenges in scaling up laboratory synthesis to pilot-scale production?
Key challenges include:
- Purification Complexity : Column chromatography is impractical at scale; alternatives like recrystallization or extraction are prioritized .
- Oxidation Control : Large-scale oxidation steps require strict temperature control to avoid over-oxidation .
- Regulatory Compliance : Impurity profiling (e.g., HPLC-MS) ensures compliance with ICH guidelines .
Scalability Case : A 2017 protocol scaled a pyrimidine synthesis from 10 mg to 1 kg by replacing DMF with ethanol and optimizing reflux conditions .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported melting points?
Melting point variations often stem from polymorphic forms or hydrate formation. Mitigation includes:
- Thermogravimetric Analysis (TGA) : Detects hydrate loss upon heating .
- XRPD (X-ray Powder Diffraction) : Identifies crystalline vs. amorphous forms .
- Standardized Drying : Ensures consistent sample preparation (e.g., vacuum drying at 60°C for 24 hours) .
Example : A 2025 study reconciled a 5°C MP variation by confirming the presence of a monohydrate form .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
